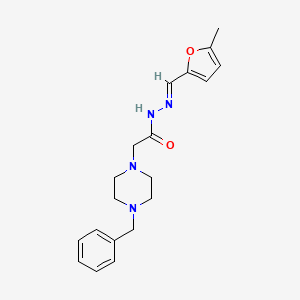

2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide

Description

Properties

Molecular Formula |

C19H24N4O2 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C19H24N4O2/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+ |

InChI Key |

FAHAUNHHJJPHTM-DEDYPNTBSA-N |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

solubility |

45.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Benzyl-1-piperazine

The piperazine core is synthesized via nucleophilic substitution. Benzyl chloride reacts with piperazine in anhydrous dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding 4-benzyl-1-piperazine.

Reaction conditions :

Formation of Ethyl 2-(4-Benzyl-1-piperazinyl)acetate

4-Benzyl-1-piperazine reacts with ethyl chloroacetate in DMF, facilitated by K₂CO₃. This step introduces the acetohydrazide precursor.

Key parameters :

Hydrazide Intermediate Synthesis

The ester intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol:

Procedure :

Condensation with 5-Methyl-2-furaldehyde

The hydrazide reacts with 5-methyl-2-furaldehyde under acidic conditions to form the Schiff base:

Optimized protocol :

-

Reagents : Glacial acetic acid (1 mL), methanol solvent.

-

Conditions : Reflux at 70°C for 4 hours.

-

Workup : Precipitation in ice-water, filtration, and crystallization (ethanol-water).

Microwave-Assisted Synthesis

Accelerated Hydrazide Formation

Microwave irradiation reduces reaction time from hours to minutes. A solvent-free approach minimizes waste:

Procedure :

Microwave-Enhanced Schiff Base Formation

Condensation with 5-methyl-2-furaldehyde achieves 90% yield in 15 minutes under microwave irradiation (300 W).

Advantages :

Reaction Optimization and Mechanistic Insights

Acid Catalysis

Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s -NH₂ group.

Mechanism :

Solvent Selection

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Methods

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time (Hydrazide) | 2 hours | 12 minutes |

| Reaction Time (Schiff Base) | 4 hours | 15 minutes |

| Yield (%) | 78 | 90 |

| Energy Efficiency | Low | High |

| Environmental Impact | Moderate | Low (solvent-free) |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the furan ring.

Reduction: Reduction reactions could target the hydrazide moiety or the furan ring.

Substitution: The piperazine ring and benzyl group can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological studies due to its structural components:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting that 2-(4-benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide may also exhibit antimicrobial properties.

- Anticancer Potential : The presence of the furan ring in its structure is associated with anticancer activity in other hydrazone derivatives, indicating that this compound could be explored for similar effects.

Binding Affinity Studies

Preliminary interaction studies indicate that this compound may bind effectively to various biological targets, including enzymes and receptors. The binding affinity can be assessed using techniques such as:

- Surface Plasmon Resonance (SPR) : To evaluate real-time binding interactions.

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of binding interactions.

Structure-Activity Relationship (SAR) Studies

The unique structure of 2-(4-benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide allows for extensive SAR studies. By modifying various substituents on the piperazine or furan rings, researchers can identify which structural features contribute most significantly to its biological activity.

Cancer Research

Hydrazones have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

Compounds featuring piperazine moieties are frequently studied for their neuroactive properties, suggesting that this particular hydrazide could be investigated for potential effects on neurological disorders.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or other proteins. The benzyl and furan groups may enhance binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

Key Comparisons :

- Anti-Inflammatory Potential: While the target compound’s activity is unspecified, analogs like 4a and 4f show TNF-α suppression comparable to SB-203580, a clinical p38 MAPK inhibitor. Structural similarity suggests the target may share this mechanism.

- Enzyme Inhibition : The target’s lack of electron-deficient groups (e.g., nitro or chloro) may reduce kinase or α-glucosidase inhibition compared to .

- Antifungal Activity : Thiazole/oxadiazole derivatives exhibit antifungal effects, but the target’s methylfuran group may offer distinct interactions with microbial targets.

Biological Activity

2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide is a synthetic compound belonging to the hydrazide class, characterized by its unique structural features that include a piperazine moiety and a furan ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide is C19H24N4O2, with a molecular weight of 340.4 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, which may lead to significant pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition, receptor binding, and cytotoxicity against cancer cells. Preliminary studies suggest that compounds with similar structures exhibit promising biological profiles.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other piperazine derivatives that have shown inhibitory effects on tyrosinase and other enzymes.

- Anticancer Activity : Initial evaluations indicate potential cytotoxic effects against various cancer cell lines, including HeLa and A549 cells, although further studies are required to establish efficacy and safety profiles.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of 2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-benzylpiperazin-1-yl)ethanone | Contains piperazine and carbonyl group | Antimicrobial |

| N'-(benzylidene)acetohydrazide | Aldehyde substitution at hydrazide | Anticancer |

| 2-(4-benzoylpiperazin-1-yl)acetamide | Benzoyl group instead of benzyl | Antiparasitic |

The combination of the furan ring with the piperazine core in our compound may enhance its biological activity compared to others lacking these features.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to 2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide. For instance, compounds containing the piperazine fragment have been evaluated for their tyrosinase inhibitory activity, showing promising results with low IC50 values indicating high potency against enzyme activity (IC50 values ranging from 0.09 to 0.40 μM) .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay revealed that while some derivatives exhibited significant cytotoxic effects, others did not demonstrate statistically significant activity at concentrations ranging from 1 to 25 µM . This variability indicates the necessity for further optimization of the structure to enhance anticancer efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via condensation reactions between hydrazide derivatives and substituted aldehydes. For example, hydrazide intermediates are prepared by reacting acetohydrazides with substituted benzylpiperazines under reflux conditions in ethanol or acetonitrile. Cyclization steps may involve phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form oxadiazole or thiadiazine derivatives. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 hydrazine to carbonyl compound), solvent polarity, and reflux duration (4–8 hours). Reaction progress is monitored via TLC (e.g., chloroform:methanol, 7:3) .

Q. Which spectroscopic techniques are employed to characterize the structural features of this compound?

Answer: Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N-H bending at ~3200 cm⁻¹).

- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.5–8.0 ppm) and piperazinyl methylene groups (δ 2.5–3.5 ppm).

- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validates purity by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with enzymes like acetylcholinesterase (AChE) or carbonic anhydrase (CA)?

Answer:

- Target selection : Use crystallographic structures of enzymes (e.g., AChE PDB ID 4EY7) from databases like RCSB PDB.

- Ligand preparation : Optimize the compound’s 3D structure using software (e.g., Gaussian09) with DFT/B3LYP/6-31G(d) basis sets.

- Docking protocol : Employ AutoDock Vina or Schrödinger Suite to simulate binding affinities. Key parameters include grid box size (20 ų centered on the active site) and exhaustiveness (≥100 runs).

- Validation : Compare results with known inhibitors (e.g., donepezil for AChE) and analyze hydrogen bonding, π-π stacking, and hydrophobic interactions .

Q. What methodologies are used to analyze electronic properties and thermodynamic stability of this compound using computational approaches?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., lower gaps indicate higher electrophilicity).

- Hirshfeld surface analysis : Maps crystal packing interactions (e.g., C–H···O contacts) using CrystalExplorer.

- Thermodynamic parameters : Compute Gibbs free energy (ΔG) and enthalpy (ΔH) via frequency calculations at the B3LYP/6-311++G(d,p) level to assess stability under varying temperatures .

Q. Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ values) across studies?

Answer:

- Standardization : Ensure consistent assay conditions (e.g., enzyme concentration, pH, incubation time).

- Control validation : Use reference inhibitors (e.g., acetazolamide for CA inhibition) in parallel experiments.

- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of variations. Cross-validate using orthogonal methods like isothermal titration calorimetry (ITC) .

Q. Experimental Design for Biological Evaluation

Q. What in vitro assays are suitable for assessing the anticancer potential of this compound?

Answer:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hour exposure.

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.

- Enzyme inhibition : Spectrophotometric assays (e.g., Ellman’s method for AChE inhibition). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

Q. Structural-Activity Relationship (SAR) Considerations

Q. How do substituents on the benzylpiperazinyl or furylmethylene moieties influence bioactivity?

Answer:

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring enhance enzyme inhibition (e.g., lower IC₅₀ for CA II).

- Methyl groups on the furan ring improve lipophilicity, enhancing blood-brain barrier penetration for CNS targets.

- Piperazinyl flexibility : Bulky substituents (e.g., 4-fluorophenyl) may reduce binding pocket accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.